5-Hydroxy-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
5-Hydroxy-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione is a heterocyclic compound that features a diazinane ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of pyridine-2-carbaldehyde with appropriate diazinane derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as chlorine dioxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chlorine dioxide in aqueous media.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Hydroxy-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-3,5-diphenyl-4-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one .
- 5-Hydroxy-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione derivatives with different substituents.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
5434-92-4 |
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Molecular Formula |
C10H9N3O4 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
5-hydroxy-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H9N3O4/c14-7-10(17,8(15)13-9(16)12-7)5-6-3-1-2-4-11-6/h1-4,17H,5H2,(H2,12,13,14,15,16) |
InChI Key |
AVCKKGDHUCWQCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC2(C(=O)NC(=O)NC2=O)O |
Origin of Product |
United States |
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